ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate
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Overview
Description
Ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate is a chemical compound with the molecular formula C14H15NO4 and a molecular weight of 261.27 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate typically involves the reaction of 8-hydroxyquinoline with ethyl chloroformate in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then treated with ethanol to yield the final product . The reaction conditions generally include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure . The product is then purified through crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
Ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can chelate metal ions, which is crucial for its biological activity. This chelation disrupts the normal function of metalloproteins, leading to various biological effects . Additionally, the compound can inhibit certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its strong metal ion chelation properties and wide range of pharmacological applications.
Quinoline-8-thiol: Used in the synthesis of metal complexes with unique luminescent properties.
4-Hydroxyquinoline-3-carboxylic acid: Another derivative with significant biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
77156-73-1 |
---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.3 |
Purity |
95 |
Origin of Product |
United States |
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